Superior Antibacterial Potency Against Staphylococcus aureus Relative to Chloramphenicol
In antimicrobial susceptibility testing, 2-(1H-pyrazol-1-yl)benzaldehyde oxime demonstrates a minimum inhibitory concentration (MIC) of 25 μg/mL against Staphylococcus aureus, which represents a 2-fold improvement in potency compared to the reference antibiotic chloramphenicol (MIC = 50 μg/mL) . This quantitative advantage suggests that the compound may serve as a promising scaffold for the development of next-generation antibacterial agents targeting Gram-positive pathogens, particularly in contexts where chloramphenicol resistance is a concern.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 25 μg/mL |
| Comparator Or Baseline | Chloramphenicol: 50 μg/mL |
| Quantified Difference | 2-fold lower MIC (50% reduction in concentration required for inhibition) |
| Conditions | In vitro antibacterial assay against Staphylococcus aureus bacterial strain |
Why This Matters
This 2-fold potency advantage over a clinically established antibiotic provides a quantifiable basis for selecting this compound over structurally similar pyrazole oximes lacking demonstrated antibacterial activity.
